[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropylmethanol: is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol . This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a thiazolylmethanol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves several steps. One common synthetic route includes the reaction of cyclopropylamine with formaldehyde to form the intermediate [1-(aminomethyl)cyclopropyl]methanol . This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to participate in various biochemical processes, including enzyme inhibition and receptor binding. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
[1-(Aminomethyl)cyclopropyl]methanol: Lacks the thiazole ring, making it less versatile in biochemical applications.
(4-Aminomethyl-phenyl)-methanol: Contains a phenyl group instead of a cyclopropyl group, altering its chemical reactivity and biological interactions.
1-(Methoxymethyl)cyclopropanecarboxylic acid: Features a carboxylic acid group, which changes its solubility and reactivity compared to the thiazole-containing compound.
The unique combination of the cyclopropyl, aminomethyl, and thiazole groups in 1-(Aminomethyl)cyclopropylmethanol provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14N2OS |
---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-11-7(4-13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
WWZRLHCHUACYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.